

VT103 Effectively Disrupts YAP-TEAD1 Interaction: A Comparative Guide

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Compound of Interest

Compound Name: VT103

Cat. No.: B15543691

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **VT103** with other TEA Domain Transcription Factor (TEAD) inhibitors, focusing on the disruption of the YAP-TEAD1 interaction, a critical node in the Hippo signaling pathway. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in research and development.

Executive Summary

VT103 is a potent and selective inhibitor of TEAD1 autopalmitylation, which allosterically disrupts the interaction between Yes-associated protein (YAP) and TEAD1. This disruption effectively abrogates the transcriptional activity of the YAP/TAZ-TEAD complex, leading to the downregulation of oncogenic target genes and subsequent anti-proliferative effects in cancer cells with a dependency on the Hippo pathway. Comparative data indicates that while multiple inhibitors target the YAP-TEAD axis, they exhibit varying degrees of potency and selectivity.

Data Presentation: Quantitative Comparison of TEAD Inhibitors

The following table summarizes the inhibitory activities of **VT103** and other notable TEAD inhibitors. The data is compiled from various studies to provide a comparative overview of their potency.

Inhibitor	Target(s)	Assay Type	Cell Line(s)	IC50	Reference(s)
VT103	TEAD1-selective	YAP Reporter Assay	HEK293T	1.02 nM	[1][2]
Cell Proliferation	NCI-H226, NCI-H2052	Potent Inhibition at 0.1 μ M	[3]		
GNE-7883	pan-TEAD	Cell Proliferation	OVCAR-8, NCI-H226	115 nM, 333 nM	
Lipid Pocket Affinity	TEAD4	~330 nM	[4]		
K-975	pan-TEAD (covalent)	Cell Proliferation	NCI-H2052, MSTO-211H	Potent Inhibition	[3]
VT104	pan-TEAD	Cell Proliferation	NCI-H226, NCI-H2052	Moderate Inhibition at 0.1 μ M	[3]
MYF-03-176	pan-TEAD (covalent)	TEAD Luciferase Reporter	NCI-H226	11 nM	[5]
IK-930	TEAD1-specific	Cell Proliferation	MeT-5A	Little effect	

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to the disruption of the YAP-TEAD1 interaction.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD1 Interaction

This protocol is designed to assess the in-cell interaction between YAP and TEAD1 following treatment with a TEAD inhibitor.

Materials:

- Cell lines with endogenous or overexpressed YAP and TEAD1 (e.g., NCI-H226, HEK293T)
- TEAD inhibitor (e.g., **VT103**) and vehicle control (e.g., DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-YAP antibody for immunoprecipitation
- Anti-pan-TEAD antibody for immunoblotting
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., glycine-HCl, pH 2.5)
- SDS-PAGE and Western blotting reagents

Procedure:

- **Cell Treatment:** Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of the TEAD inhibitor or vehicle for the specified duration (e.g., 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
- **Clarification:** Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
- **Immunoprecipitation:** Incubate the clarified lysate with an anti-YAP antibody overnight at 4°C with gentle rotation.
- **Bead Binding:** Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
- **Washing:** Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binding.
- **Elution:** Elute the protein complexes from the beads using elution buffer.

- Western Blotting: Neutralize the eluates, add sample buffer, and boil. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-pan-TEAD antibody to detect co-immunoprecipitated TEAD. An input control should be run using a portion of the cell lysate before immunoprecipitation.

Quantitative Real-Time PCR (qRT-PCR) for YAP-TEAD1 Target Gene Expression

This protocol measures the mRNA expression levels of YAP-TEAD1 target genes, such as CTGF and BIRC5 (survivin), to assess the functional consequence of TEAD inhibition.

Materials:

- Treated and untreated cell samples
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- Gene-specific primers for CTGF, BIRC5, and a housekeeping gene (e.g., GAPDH, RPS18) [\[6\]](#)
- qPCR instrument

Procedure:

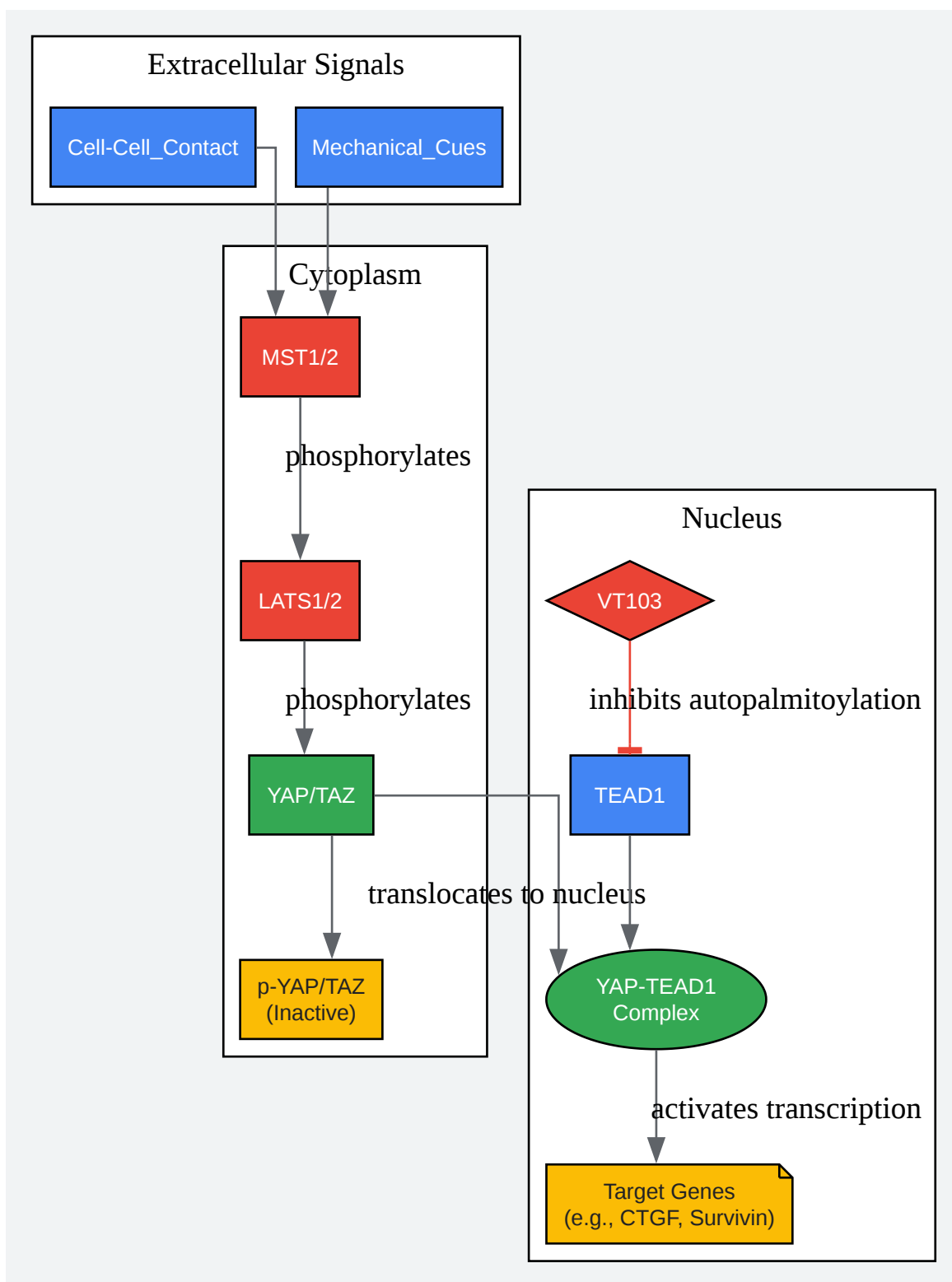
- RNA Extraction: Isolate total RNA from cells treated with the TEAD inhibitor or vehicle control using a commercial RNA extraction kit.
- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
- cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.

- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.
- qPCR Run: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
- Data Analysis: Analyze the amplification data. The relative expression of the target genes is typically calculated using the $\Delta\Delta C_t$ method, normalizing to the expression of a housekeeping gene. A decrease in the mRNA levels of CTGF and BIRC5 in inhibitor-treated samples compared to the control indicates successful target engagement.^[7]

Visualizations

Hippo Signaling Pathway and VT103 Intervention

The following diagram illustrates the core components of the Hippo signaling pathway and the point of intervention for TEAD inhibitors like **VT103**. When the Hippo pathway is inactive, YAP/TAZ translocates to the nucleus and binds to TEAD, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. **VT103** inhibits the autopalmitoylation of TEAD1, which is crucial for its interaction with YAP, thereby blocking this transcriptional program.

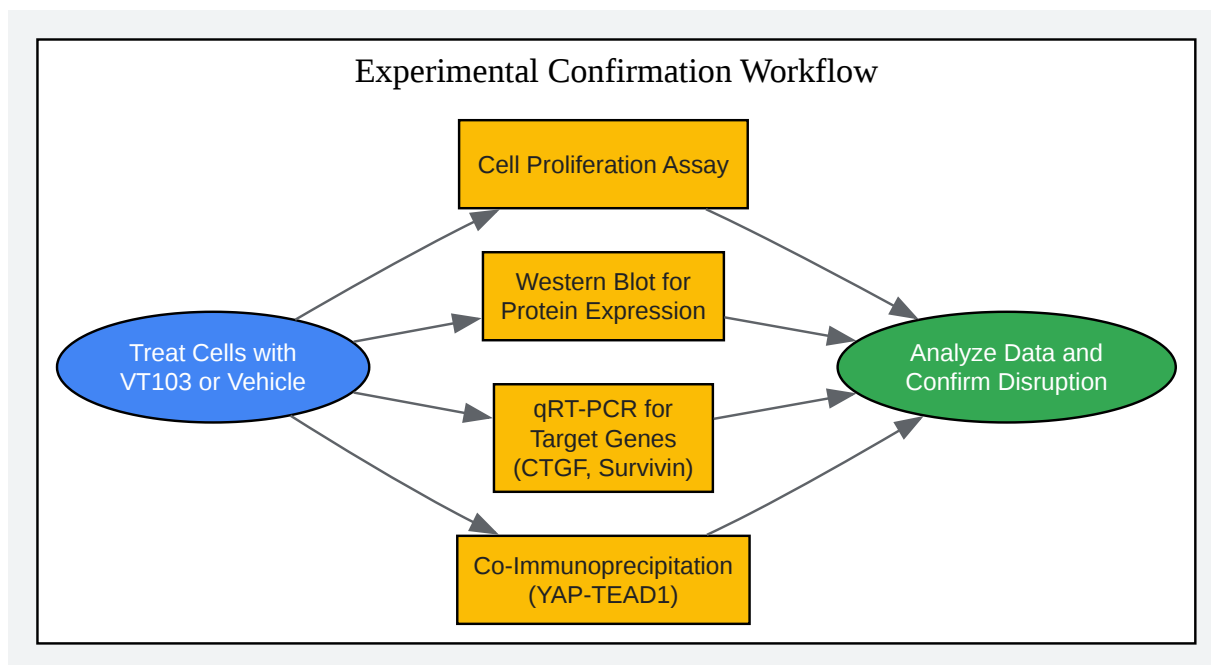


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Caption: The Hippo signaling pathway and the mechanism of action of **VT103**.

Experimental Workflow for Confirming YAP-TEAD1 Disruption

This diagram outlines the key experimental steps to confirm that a compound, such as **VT103**, disrupts the YAP-TEAD1 interaction and its downstream signaling.



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Caption: Workflow for validating the disruption of YAP-TEAD1 interaction.

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